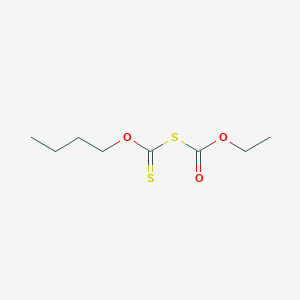
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester is an organic compound with a unique structure that includes both carbonyl and thiocarbonyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester typically involves the reaction of thiodicarbonic acid with butyl and ethyl alcohols under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and ensure efficient production. The use of advanced separation techniques, such as distillation and chromatography, helps in purifying the final product to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted esters, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), OC,OC’-diethyl ester
- Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), OC-ethyl oC′- (1-methylethyl) ester
- Isobutyl xanthogen ethyl formate
Uniqueness
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester is unique due to its specific ester groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Número CAS |
65573-07-1 |
|---|---|
Fórmula molecular |
C8H14O3S2 |
Peso molecular |
222.3 g/mol |
Nombre IUPAC |
ethyl butoxycarbothioylsulfanylformate |
InChI |
InChI=1S/C8H14O3S2/c1-3-5-6-11-8(12)13-7(9)10-4-2/h3-6H2,1-2H3 |
Clave InChI |
VWEXJWYSWVQXBE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=S)SC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)

![(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide](/img/structure/B13788487.png)
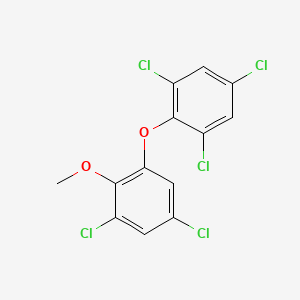
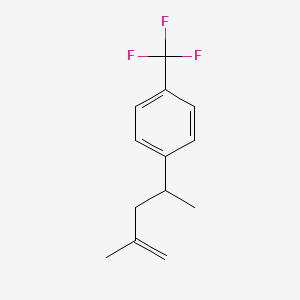
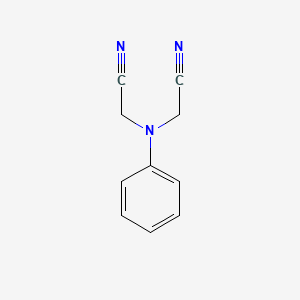
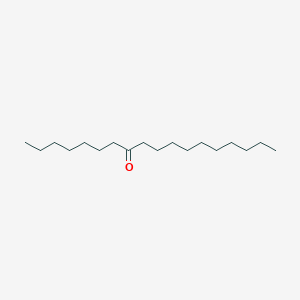

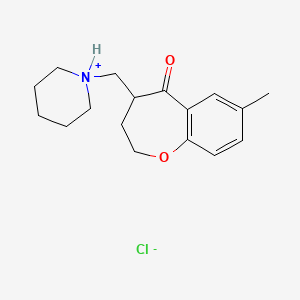


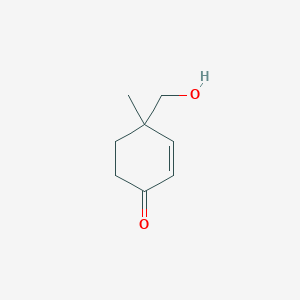
![2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine](/img/structure/B13788548.png)
![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)
